Crocetin dialdehyde

説明

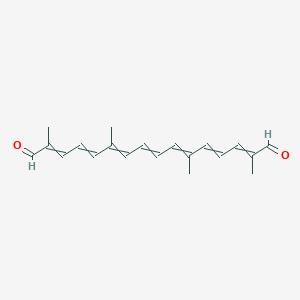

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial (CAS No. 502-70-5) is a conjugated dialdehyde with a 16-carbon backbone featuring seven alternating double bonds and four methyl substituents. Its structure is characterized by the all-trans configuration of the double bonds, as indicated by the (2E,4E,6E,8E,10E,12E,14E) stereodescriptor . The compound has a molecular formula of C₂₀H₂₄O₂ and a molecular weight of 296.40 g/mol . It is primarily used as a derivatization standard in ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) for profiling carotenoid-derived compounds .

Structure

3D Structure

特性

CAS番号 |

502-70-5 |

|---|---|

分子式 |

C20H24O2 |

分子量 |

296.4 g/mol |

IUPAC名 |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |

InChI |

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |

InChIキー |

YHCIKUXPWFLCFN-QHUUTLAPSA-N |

正規SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |

ピクトグラム |

Irritant |

同義語 |

(8,8'-Diapocarotene-8,8'-dial; Crocetin dialdehyde |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial typically involves the use of citral as a starting material. The process includes reductive coupling with titanium trichloride and lithium aluminium hydride to form the desired polyunsaturated aldehyde . The reaction conditions must be carefully controlled to ensure the correct configuration of the double bonds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Types of Reactions

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.

Reduction: The aldehyde groups can be reduced to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.

Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.

Major Products

Oxidation: 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid.

Reduction: 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial has several applications in scientific research:

Chemistry: Used as a model compound to study conjugated systems and their reactivity.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.

Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color.

作用機序

The mechanism of action of 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial involves its interaction with molecular targets through its conjugated double bonds and aldehyde groups. These functional groups allow the compound to participate in redox reactions and form adducts with nucleophiles. The pathways involved often include oxidative stress modulation and interaction with cellular antioxidants.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the DIAL Family

Several related dialdehydes share structural features with the target compound, differing mainly in chain length, degree of unsaturation, and methyl substitution:

Key Observations :

- Chain Length and Conjugation : The target compound’s extended conjugation (7 double bonds) enhances UV-Vis absorption in longer wavelengths compared to shorter analogues like 2,7-dimethylocta-2,4,6-trienedial .

- Functional Groups : Replacing aldehyde groups with carboxylic acids (e.g., crocetin) increases polarity and impacts solubility and biological activity .

Reactivity

- The dialdehyde groups in the target compound enable Schiff base formation with amines, making it useful for derivatizing amino-containing analytes in LC-MS .

- In contrast, crocetin’s carboxylic acids participate in salt formation (e.g., disodium crocetinate) and esterification, which modulate its bioavailability and antioxidant efficacy .

Antioxidant Activity

- Crocetin : Exhibits potent intracellular antioxidant activity by reducing superoxide anion (O₂•⁻) and sulfite radicals (SO₃•⁻). It also upregulates glutathione peroxidase and transferase .

Enzymatic Interactions

- Crocetin inhibits human lactate dehydrogenase 5 (LDH5), a key enzyme in cancer metabolism, via binding to its NADH-binding site . No similar enzymatic targets are reported for the dialdehyde analogue.

Physicochemical Properties

| Property | Target Compound | Crocetin | 2,7-Dimethylocta-2,4,6-trienedial |

|---|---|---|---|

| Solubility | Low in water, high in THF | Low in water, soluble in DMSO | Moderate in organic solvents |

| UV-Vis λₘₐₓ | ~450 nm (estimated) | 420–440 nm | ~350 nm |

| Stability | Air-sensitive (aldehydes oxidize) | Stable as disodium salt | Prone to polymerization |

生物活性

Chemical Structure and Properties

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial is a polyunsaturated aldehyde characterized by multiple conjugated double bonds and two aldehyde functional groups. Its molecular formula is and it has a molecular weight of approximately 296.403 g/mol. The compound's structure allows it to engage in various chemical reactions such as oxidation and reduction.

Synthesis

The synthesis of this compound typically involves using citral as a starting material. The process includes:

- Reductive Coupling : Utilizing titanium trichloride and lithium aluminium hydride to form the desired polyunsaturated aldehyde.

- Oxidation and Reduction Reactions : The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.

The biological activity of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial is largely attributed to its ability to interact with molecular targets through its conjugated double bonds and aldehyde groups. These functional groups facilitate participation in redox reactions and enable the formation of adducts with nucleophiles. The pathways involved often include modulation of oxidative stress and interaction with cellular antioxidants.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative damage. It is believed that the conjugated system in its structure allows it to scavenge free radicals effectively. This property has implications for potential therapeutic applications in diseases characterized by oxidative stress.

Case Studies and Research Findings

-

Antioxidant Activity Evaluation :

- A study evaluated the antioxidant activity of various polyunsaturated aldehydes including 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results showed a strong scavenging effect comparable to established antioxidants.

-

Cellular Studies :

- In vitro studies demonstrated that this compound can reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The mechanism involves upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Therapeutic Potential :

- Further investigations have suggested that the compound may have protective effects against neurodegenerative diseases by reducing oxidative damage in neuronal cells. This highlights its potential use in developing treatments for conditions like Alzheimer's disease.

Comparative Biological Activity Table

| Compound Name | Antioxidant Activity | Cellular Protection | Potential Applications |

|---|---|---|---|

| 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial | High | Yes | Neurodegenerative diseases |

| Other Polyunsaturated Aldehydes | Moderate | Variable | Various therapeutic uses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。